Diethyl 2-benzoyl-3-phenylcyclopropane-1,1-dicarboxylate
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Overview
Description
Diethyl 2-benzoyl-3-phenylcyclopropane-1,1-dicarboxylate is an organic compound with the molecular formula C22H22O5. It is a cyclopropane derivative characterized by the presence of benzoyl and phenyl groups attached to the cyclopropane ring, along with two ester groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-benzoyl-3-phenylcyclopropane-1,1-dicarboxylate typically involves the reaction of alpha,alpha-dibromobutyrophenone with dimethyl benzylidenemalonate in the presence of zinc. This reaction yields the desired cyclopropane derivative as a single geometrical isomer . The reaction conditions often include an inert atmosphere and controlled temperature to ensure the desired product’s formation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and scale-up processes would apply, involving optimization of reaction conditions, purification steps, and quality control measures to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-benzoyl-3-phenylcyclopropane-1,1-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ester groups into alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products.
Scientific Research Applications
Diethyl 2-benzoyl-3-phenylcyclopropane-1,1-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential pharmacological properties is ongoing, with interest in its effects on biological systems.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of diethyl 2-benzoyl-3-phenylcyclopropane-1,1-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring’s strained structure can make it reactive towards nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity can modulate the activity of enzymes or disrupt cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-phenylcyclopropane-1,1-dicarboxylate: Similar in structure but lacks the benzoyl group.
Dimethyl 2-benzoyl-2-ethyl-3-phenylcyclopropane-1,1-dicarboxylate: A related compound with different ester groups and an additional ethyl group
Uniqueness
Diethyl 2-benzoyl-3-phenylcyclopropane-1,1-dicarboxylate is unique due to the presence of both benzoyl and phenyl groups on the cyclopropane ring, along with two ester groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
6327-84-0 |
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Molecular Formula |
C22H22O5 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
diethyl 2-benzoyl-3-phenylcyclopropane-1,1-dicarboxylate |
InChI |
InChI=1S/C22H22O5/c1-3-26-20(24)22(21(25)27-4-2)17(15-11-7-5-8-12-15)18(22)19(23)16-13-9-6-10-14-16/h5-14,17-18H,3-4H2,1-2H3 |
InChI Key |
PVRZLYTVZVHHPI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(C(C1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OCC |
Origin of Product |
United States |
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